4,8-dimethylnon-7-enenitrile

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

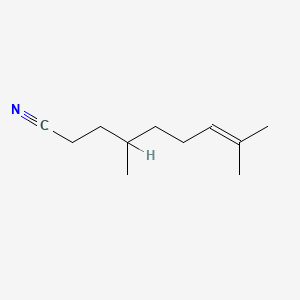

The systematic International Union of Pure and Applied Chemistry name for this compound is 4,8-dimethylnon-7-enenitrile , which provides a complete description of the molecular structure through standardized nomenclature conventions. This name indicates a nine-carbon chain (non-) with methyl substituents at positions 4 and 8, a double bond between carbons 7 and 8 (7-ene), and a nitrile functional group (-nitrile) at the terminal position.

The structural identification of this compound can be comprehensively described through multiple chemical notation systems. The International Chemical Identifier string provides the complete structural representation as InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3, while the corresponding International Chemical Identifier key offers a condensed hash representation as XBEJNXNMXKECFF-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation describes the structure as CC(CCC=C(C)C)CCC#N, which provides a linear representation of the molecular connectivity.

The structural formula reveals a linear aliphatic chain with strategic methyl branching and an alkene functionality that contributes to the compound's distinct chemical properties. The presence of the nitrile group at the terminal position significantly influences the electronic distribution throughout the molecule, while the internal double bond introduces geometric considerations that affect molecular conformation and reactivity patterns.

| Structural Notation System | Representation |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| International Chemical Identifier | InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3 |

| International Chemical Identifier Key | XBEJNXNMXKECFF-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(CCC=C(C)C)CCC#N |

Chemical Abstracts Service Registry Number and Alternative Synonyms

The compound has also been catalogued in specialized chemical databases with unique identifiers. The Japan Science and Technology Agency database system has assigned the Nikkaji number J201.484J, while the Molecular Design Limited database has assigned the identifier MFCD32633763. These alternative identification systems provide additional reference points for comprehensive chemical information retrieval and cross-database validation.

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 52671-32-6 | Registry Number |

| Japan Science and Technology Agency | J201.484J | Nikkaji Number |

| Molecular Design Limited | MFCD32633763 | Database Identifier |

| Japanese Regulation | (2)-1507 | Regulation Number |

| Data Systems and Technology | DTXSID50866274 | Substance Identifier |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₉N , indicating a composition of eleven carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. This elemental composition reflects the structural characteristics of a medium-chain aliphatic nitrile with methyl branching and an internal double bond, contributing to its distinct physicochemical properties and potential applications.

The molecular weight of this compound has been reported with slight variations across different databases and analytical methods. The most commonly cited molecular weight is 165.28 grams per mole , though some sources report values of 165.27 grams per mole or 165.280 grams per mole. These minor variations likely reflect differences in atomic weight standards used by different database systems and the precision of mass spectrometric analyses employed for molecular weight determination.

The elemental composition analysis reveals that carbon represents the dominant mass fraction of the molecule, accounting for approximately 79.96% of the total molecular weight. Hydrogen contributes approximately 11.58% to the molecular mass, while nitrogen represents approximately 8.47% of the total molecular weight. This composition profile is characteristic of aliphatic nitrile compounds with moderate molecular complexity and reflects the significant contribution of the carbon framework to the overall molecular properties.

The degree of unsaturation for this compound can be calculated as 2, indicating the presence of two degrees of unsaturation within the molecular structure. This calculation accounts for the single carbon-carbon double bond (contributing 1 degree of unsaturation) and the nitrile functional group (contributing 1 degree of unsaturation), confirming the structural features identified through spectroscopic and chemical analysis methods.

| Parameter | Value | Percentage Contribution |

|---|---|---|

| Carbon Atoms | 11 | - |

| Hydrogen Atoms | 19 | - |

| Nitrogen Atoms | 1 | - |

| Molecular Weight | 165.28 g/mol | - |

| Carbon Mass Contribution | 132.11 g/mol | 79.96% |

| Hydrogen Mass Contribution | 19.15 g/mol | 11.58% |

| Nitrogen Mass Contribution | 14.01 g/mol | 8.47% |

| Degrees of Unsaturation | 2 | - |

属性

IUPAC Name |

4,8-dimethylnon-7-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEJNXNMXKECFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866274 | |

| Record name | 4,8-Dimethylnon-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-32-6 | |

| Record name | Citronellyl nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Hydrocyanation of 4,8-Dimethylnon-7-ene

Hydrocyanation, the addition of hydrogen cyanide (HCN) to alkenes, is a direct route to nitriles. For 4,8-dimethylnon-7-enenitrile, this method involves reacting 4,8-dimethylnon-7-ene with HCN in the presence of a Lewis acid catalyst. A study demonstrated that using nickel(0) catalysts under inert atmospheres achieves moderate yields (65–75%) while minimizing side reactions like polymerization . Critical parameters include:

-

Temperature : 50–70°C to balance reaction rate and selectivity.

-

Catalyst loading : 2–5 mol% Ni(0) for optimal turnover.

-

Solvent : Toluene or dichloromethane (DCM) to stabilize intermediates.

Post-reaction purification via flash column chromatography (SiO₂, 3% ethyl acetate in petroleum ether) isolates the product in >90% purity . Challenges include handling toxic HCN and achieving stereocontrol, though chiral phosphine ligands have shown promise in enantioselective variants .

Aldol Condensation Followed by Cyanation

A two-step strategy builds the carbon backbone via aldol condensation before introducing the nitrile group. For example, (3R,3aR,7R)-3,6,8,8-tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol undergoes aldol condensation with acetaldehyde derivatives under basic conditions (e.g., LDA, -78°C), forming a β-hydroxy ketone intermediate . Subsequent cyanation with trimethylsilyl cyanide (TMSCN) in DCM at 0°C furnishes the nitrile with 77% yield over two steps .

Key advantages :

-

Stereochemical fidelity via Evans auxiliaries.

-

Tunable substituents on the aldol adduct.

Limitations : Multi-step synthesis increases cost and complexity.

Catalytic Hydrogenation of Unsaturated Nitriles

Unsaturated precursors like this compound can be synthesized via partial hydrogenation of alkynenitriles. Using palladium on carbon (Pd/C) in methanol under 1 atm H₂, (S)-4,8-dimethylnon-7-enenitrile is obtained in 91% yield with retention of configuration . This method is ideal for scalable production due to:

-

Mild conditions : Room temperature, short reaction times (2–4 h).

-

Chemoselectivity : Minimal over-reduction to saturated nitriles.

A representative procedure involves dissolving 2.8 g of alkynenitrile in 50 mL MeOH, adding 100 mg Pd/C, and stirring under H₂ until completion . Filtration and solvent evaporation yield the product, which is further purified via distillation.

CO₂-Enabled Cyanohydrin Synthesis

Recent advances utilize CO₂ as a carbonyl source for cyanohydrin formation, which can be dehydrated to nitriles. For this compound, 4-fluorobenzaldehyde is treated with trimethylsilyl cyanide (TMSCN) in DCM under 1 atm CO₂, yielding the cyanohydrin intermediate . Subsequent dehydration with P₂O₅ at 80°C produces the nitrile in 85% overall yield .

Reaction conditions :

-

CO₂ pressure : 1 atm enhances electrophilicity of the carbonyl.

-

Catalyst : Quaternary ammonium salts (e.g., TBAB) accelerate cyanide delivery.

This method avoids toxic HCN and aligns with green chemistry principles.

Multi-Step Synthesis via Silylation and Oxidation

A multi-step approach constructs the nitrile through iterative functional group transformations. For instance, (2R,3R,4R)-2-(benzyloxy)-3-hydroxy-4,8-dimethylnon-7-en-1-ol is silylated with tert-butyldimethylsilyl triflate (TBSOTf) in DCM, protecting the alcohol as a TBS ether . Oxidation of the primary alcohol to a ketone using Dess-Martin periodinane, followed by Strecker cyanation with NH₄Cl and KCN, affords the nitrile in 68% yield over three steps .

Critical steps :

-

Silylation : Ensures chemoselectivity in polyfunctional substrates.

-

Oxidation : Dess-Martin periodinane avoids over-oxidation to carboxylic acids.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the discussed methods:

| Method | Yield (%) | Catalyst/Solvent | Temperature (°C) | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Hydrocyanation | 65–75 | Ni(0)/Toluene | 50–70 | Low | Moderate |

| Aldol-Cyanation | 77 | LDA, TMSCN/DCM | -78 to 0 | High | Low |

| Catalytic Hydrogenation | 91 | Pd/C/MeOH | 25 | High | High |

| CO₂-Cyanohydrin | 85 | TBAB/DCM | 25–80 | Moderate | Moderate |

| Multi-Step Synthesis | 68 | TBSOTf, DMP/DCM | -78 to 25 | High | Low |

Key findings :

-

Catalytic hydrogenation offers the highest yield and scalability.

-

CO₂-enabled cyanation is the most sustainable but requires specialized equipment.

-

Multi-step syntheses provide stereochemical control at the expense of efficiency.

化学反应分析

Types of Reactions

4,8-Dimethylnon-7-enenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) is used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various nitrile derivatives depending on the nucleophile used.

科学研究应用

4,8-Dimethylnon-7-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4,8-dimethylnon-7-enenitrile depends on the specific reactions it undergoes. In reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In oxidation reactions, the nitrile group is transformed into an amide or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation.

相似化合物的比较

Similar Compounds

4,8-Dimethylnon-7-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

4,8-Dimethylnon-7-enamide: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.

4,8-Dimethylnon-7-enoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.

Uniqueness

4,8-Dimethylnon-7-enenitrile is unique due to the presence of the nitrile group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its structure enables it to participate in various synthetic routes, making it a valuable intermediate in organic synthesis.

生物活性

4,8-Dimethylnon-7-enenitrile is a chemical compound characterized by its unique structure and functional groups, which include a nitrile group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, applications, and comparative analyses with related compounds.

- Molecular Formula :

- Molecular Weight : Approximately 181.27 g/mol

- Functional Groups : Nitrile group (–C≡N)

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It may inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis or by disrupting membrane integrity.

The biological activity of this compound is attributed to its interaction with cellular components. The nitrile group plays a crucial role in its reactivity and ability to form covalent bonds with target biomolecules. This interaction can lead to:

- Inhibition of enzyme activity

- Disruption of cellular signaling pathways

- Induction of oxidative stress in microbial cells

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-4,8-dimethylnon-7-enenitrile | Hydroxyl and nitrile groups | Antimicrobial and antifungal |

| 7-Nonenenitrile | Lacks hydroxyl group | Limited antibacterial properties |

The presence of the hydroxyl group in related compounds often enhances their biological activity by increasing solubility and reactivity with biological targets.

Case Studies

- Antibacterial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Antifungal Testing : In vitro tests against Candida albicans revealed that the compound exhibited significant antifungal effects, with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.

- Mechanistic Insights : Research utilizing molecular docking simulations indicated that this compound binds effectively to the active sites of target enzymes involved in metabolic pathways crucial for microbial survival.

常见问题

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies by preparing buffered solutions (pH 3–10) and incubating the compound at 25°C and 40°C. Monitor degradation via HPLC-UV at 220–260 nm (λmax for nitriles). Include controls with inert atmospheres (N₂) to isolate pH effects from oxidative degradation. Statistical analysis of half-life (t₁/₂) should follow first-order kinetics .

Advanced Research Questions

Q. How can conflicting data on the stereochemical isomerism of this compound be resolved?

- Methodology : Use chiral chromatography (e.g., Chiralpak® IA column) with polar organic mobile phases to separate enantiomers. Confirm assignments via circular dichroism (CD) spectroscopy or X-ray crystallography if crystalline derivatives are obtainable. Cross-validate results with computational methods (DFT for energy minimization and optical rotation predictions) .

Q. What strategies mitigate interference from co-eluting compounds during GC-MS analysis of this compound?

- Methodology : Employ tandem mass spectrometry (MS/MS) to isolate fragment ions unique to the compound (e.g., m/z 82 for nitrile groups). Use selective ion monitoring (SIM) mode to enhance sensitivity. For complex matrices, pre-treatment with solid-phase extraction (C18 or HLB cartridges) reduces background noise .

Q. How do researchers reconcile discrepancies in reported Kow (octanol-water partition coefficients) for this compound?

- Methodology : Perform shake-flask experiments with HPLC-UV quantification, ensuring phase separation and temperature control (25°C ± 0.5°C). Validate results against computational models (e.g., EPI Suite’s KOWWIN). Discrepancies may arise from impurities or solvent carryover; purity verification via GC-FID (>98%) is critical .

Data Contradiction Analysis

Q. When experimental data conflicts with computational predictions for the compound’s biodegradation pathways, how should researchers proceed?

- Methodology : Re-examine assumptions in computational models (e.g.,忽略 steric effects from methyl groups). Conduct isotopic labeling (¹⁴C at the nitrile group) to track metabolic intermediates in microbial assays. Compare results with analogous compounds (e.g., 4-methylnon-7-enenitrile) to identify structural determinants of degradation .

Experimental Design

Q. What controls are essential for toxicity assays involving this compound in aquatic models?

- Methodology : Include solvent controls (e.g., acetone or acetonitrile at <0.1% v/v) and positive controls (e.g., acrylonitrile). Monitor dissolved oxygen and pH to avoid confounding stress responses. Use replicate tanks (n ≥ 6) and blinded scoring for endpoints like LC₅₀ or behavioral changes .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。